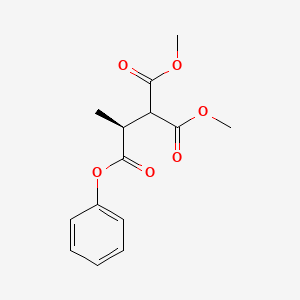
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups. It is a derivative of propane and contains three carboxylate groups, making it a tricarboxylate ester. The presence of a phenyl group and two methyl groups adds to its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
科学的研究の応用
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
1,1-Dimethyl 2-phenylpropane-1,2-dicarboxylate: Lacks one carboxylate group compared to the tricarboxylate.
1,1-Dimethyl 2-phenylpropane-1,1,2,3-tetracarboxylate: Contains an additional carboxylate group.
Uniqueness
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
特性
CAS番号 |
208984-13-8 |
|---|---|
分子式 |
C14H16O6 |
分子量 |
280.27 g/mol |
IUPAC名 |
1-O,1-O-dimethyl 2-O-phenyl (2S)-propane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H16O6/c1-9(11(13(16)18-2)14(17)19-3)12(15)20-10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1 |
InChIキー |
KKTHPTFQXNBZRN-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
正規SMILES |
CC(C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


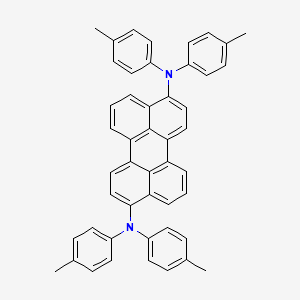
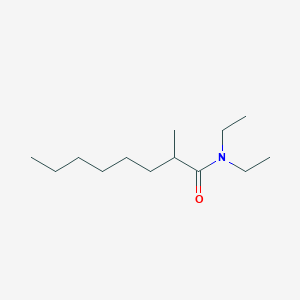
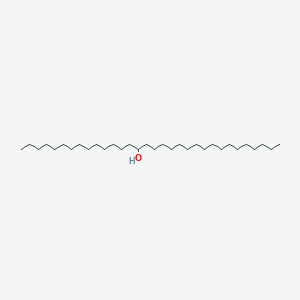
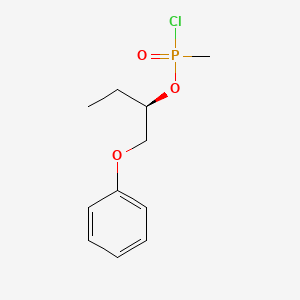
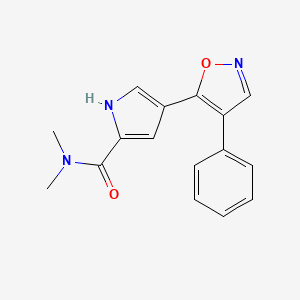
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
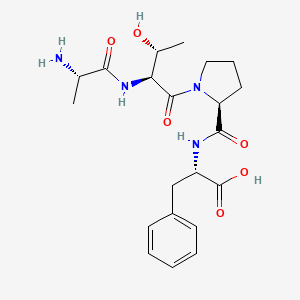
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
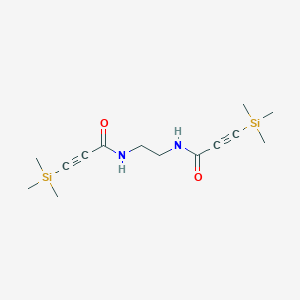
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
